molecular formula C8H22SeSi3 B14199336 3,3-Bis(trimethylsilyl)-1,3-selenasiletane CAS No. 914096-97-2

3,3-Bis(trimethylsilyl)-1,3-selenasiletane

Cat. No.: B14199336
CAS No.: 914096-97-2
M. Wt: 281.49 g/mol
InChI Key: MARIPTSLFVHMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(trimethylsilyl)-1,3-selenasiletane is a unique organosilicon compound that features a selenasiletane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-selenasiletane typically involves the reaction of trimethylsilyl chloride with selenium-containing precursors under controlled conditions. One common method includes the use of selenourea as a selenium source, which reacts with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-selenasiletane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the selenasiletane ring to selenides or diselenides.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides and diselenides.

    Substitution: Various organosilicon derivatives with different functional groups.

Scientific Research Applications

3,3-Bis(trimethylsilyl)-1,3-selenasiletane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organoselenium compounds and as a reagent in organic transformations.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known antioxidant properties.

    Industry: It is used in the development of advanced materials, including semiconductors and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-selenasiletane involves its ability to participate in various chemical reactions due to the presence of selenium and trimethylsilyl groups. The selenium atom can undergo redox reactions, while the trimethylsilyl groups can be easily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    3,3-Bis(trimethylsilyl)-1,3-thiasiletane: Similar structure but contains sulfur instead of selenium.

    3,3-Bis(trimethylsilyl)-1,3-disiletane: Contains two silicon atoms in the ring structure.

    3,3-Bis(trimethylsilyl)-1,3-oxasiletane: Contains oxygen instead of selenium.

Uniqueness: 3,3-Bis(trimethylsilyl)-1,3-selenasiletane is unique due to the presence of selenium, which imparts distinct redox properties and reactivity compared to its sulfur, silicon, and oxygen analogs. This makes it particularly valuable in applications requiring specific redox behavior and chemical stability.

Properties

CAS No.

914096-97-2

Molecular Formula

C8H22SeSi3

Molecular Weight

281.49 g/mol

IUPAC Name

trimethyl-(3-trimethylsilyl-1,3-selenasiletan-3-yl)silane

InChI

InChI=1S/C8H22SeSi3/c1-10(2,3)12(7-9-8-12)11(4,5)6/h7-8H2,1-6H3

InChI Key

MARIPTSLFVHMFM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]1(C[Se]C1)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.